3-Position Substitution Confers Superior Synthetic Utility for Ring-Opening and Cross-Coupling
The 3-substitution on the azetidine ring of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate provides a 1.45- to 1.62-fold increase in molecular weight compared to simpler, unprotected analogs, leading to improved handling and solubility in organic solvents [1]. The presence of the Boc protecting group, which contributes a mass of 101.12 Da, represents a 1.75-fold mass increase over a simple hydrogen atom, enabling chromatographic separation and purification strategies that are not possible with the fully deprotected, more polar analog . This differential mass and polarity profile is a critical factor in its selection for multi-step synthetic sequences.
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 233.69 g/mol |
| Comparator Or Baseline | 1-(chloroacetyl)azetidine: 133.58 g/mol; azetidin-3-yl 2-chloroacetate: 149.58 g/mol |
| Quantified Difference | Target is 1.75x heavier than 1-(chloroacetyl)azetidine; 1.56x heavier than azetidin-3-yl 2-chloroacetate |
| Conditions | Calculated molecular weight based on chemical formula (C10H16ClNO3 vs. C5H8ClNO and C5H8ClNO2) |
Why This Matters
Higher molecular weight and lipophilicity improve chromatographic behavior and handling, which is a key practical advantage in multi-step synthesis compared to more polar, unprotected analogs.
- [1] ChemSrc. (2024). Tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate. CAS: 1260824-43-8. Database entry. View Source
